Lipophilicity Shift: 7-Chloro Analog Shows Lower LogP Than 7-Bromo Comparator
The consensus lipophilicity (Log Po/w) of the 7-chloro target compound is 2.39 , while the 7-bromo analog (CAS 186390-63-6) exhibits a computed LogP of 3.24 . This represents a ΔLogP of approximately +0.85 units for the bromo derivative, a physiologically significant shift that may alter membrane permeability, protein binding, and metabolic clearance in downstream lead optimization [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Consensus Log Po/w = 2.39 (Bidepharm); XLogP3 = 3.1 (PubChem) |
| Comparator Or Baseline | tert-Butyl 7-bromo-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 186390-63-6): LogP = 3.24 (ChemSrc) |
| Quantified Difference | ΔLogP (bromo − chloro) = +0.85 (Consensus) or +0.14 (XLogP3, PubChem vs ChemSrc) |
| Conditions | Computed values; Consensus LogP from multiple algorithms (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT); single-algorithm LogP from ChemSrc for comparator |
Why This Matters
A 0.85-unit increase in logP can double membrane permeation; selecting the chloro intermediate allows finer lipophilicity tuning for CNS or systemic drug candidates.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. DOI:10.1517/17460441003605098 View Source
